3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine
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Overview
Description
3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a trifluoromethyl group and a piperazine ring substituted with an ethylpyrimidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine typically involves multi-step procedures. One common approach is to start with the preparation of the pyridazine core, followed by the introduction of the trifluoromethyl group and the piperazine ring. The ethylpyrimidine group is then attached to the piperazine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the exact synthetic route chosen .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure cost-effectiveness, high yield, and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridazine and piperazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups .
Scientific Research Applications
3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: The compound is investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazine derivatives with trifluoromethyl and piperazine substitutions, such as:
- 3-[4-(5-Ethylpyrimidin-4-yl)piperazin-1-yl]-5-(trifluoromethyl)-1H-benzimidazole
- 3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine
Uniqueness
What sets 3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine apart is its specific combination of functional groups, which confer unique chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the piperazine and pyrimidine rings provide sites for further functionalization and interaction with biological targets.
Properties
IUPAC Name |
3-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N6/c1-2-11-9-19-14(20-10-11)24-7-5-23(6-8-24)13-4-3-12(21-22-13)15(16,17)18/h3-4,9-10H,2,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRJIRFNDXUSSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCN(CC2)C3=NN=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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